Curarine

Catalog No.
S605378
CAS No.
22260-42-0
M.F
C38H44N2O6+2
M. Wt
624.8 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curarine

CAS Number

22260-42-0

Product Name

Curarine

IUPAC Name

(1S,16S)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol

Molecular Formula

C38H44N2O6+2

Molecular Weight

624.8 g/mol

InChI

InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30-/m0/s1

InChI Key

PXXYOLIWFSWZNP-KYJUHHDHSA-P

SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C

Synonyms

7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium, curarine, curarine chloride iodide, curarine dichloride, curarine dichloride, (1'alpha)-isomer, curarine dichloride, (1beta)-(+-)-isomer, curarine dichloride, (1beta)-isomer, curarine dihydroxide, curarine diiodide, curarine diiodide, (1'alpha)-isomer, curarine diiodide, (1beta)-(+-)-isomer, curarine diiodide, (1beta)-isomer, curarine, (1'alpha)-isomer, curarine, (1beta)-isomer

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C

Curarine is a term often associated with the various alkaloid compounds derived from the plant extracts used in traditional South American arrow poisons, commonly referred to as curare. The primary active component of curare is d-tubocurarine, which is an alkaloid that acts as a non-depolarizing neuromuscular blocker. Curare has been historically significant for its use in hunting by indigenous peoples, where it was applied to arrows to immobilize prey by inducing paralysis through its effects on the neuromuscular junction.

Curare is derived from several plant species, predominantly from the Menispermaceae and Loganiaceae families, including Chondrodendron tomentosum and Strychnos toxifera. The preparation of curare involves boiling the bark of these plants to produce a thick paste that can be applied to arrowheads. The name "curare" itself comes from indigenous words meaning "poison," reflecting its historical use as a hunting tool and later as a muscle relaxant in medicine .

The primary chemical reaction associated with curarine compounds involves their interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Curarine acts as a competitive antagonist to acetylcholine, preventing muscle contraction by blocking the receptor sites. This interaction can be summarized as follows:

  • Binding: Curarine binds to nAChR with equal or greater affinity than acetylcholine.
  • Inhibition: This binding prevents acetylcholine from activating the receptor, leading to muscle paralysis.
  • Reversibility: The effects of curarine can be reversed by increasing acetylcholine levels through the administration of acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine .

The synthesis of curarine compounds typically involves extraction from plant sources rather than synthetic methods due to their natural origin. The general process includes:

  • Collection: Harvesting bark or other parts of plants like Chondrodendron tomentosum.
  • Extraction: Boiling the plant material in water or other solvents to extract alkaloids.
  • Purification: Filtering and evaporating the solution to yield crude curare, which may then be further purified for medical use.

Modern pharmaceutical methods may also involve isolating specific alkaloids such as d-tubocurarine for clinical applications, which can include crystallization and other purification techniques .

Curarine and its derivatives have several applications in both traditional and modern medicine:

  • Skeletal Muscle Relaxation: Used during surgical procedures to facilitate intubation and relaxation of skeletal muscles.
  • Treatment of Muscle Spasms: Historically used for conditions like tetanus and strychnine poisoning.
  • Research Tool: Employed in neuropharmacology studies to understand neuromuscular transmission mechanisms .

Studies on curarine interactions focus on its competitive inhibition of acetylcholine at nAChRs. Research indicates that:

  • Curarine's binding is reversible; thus, increasing acetylcholine concentrations can overcome its effects.
  • The use of acetylcholinesterase inhibitors (e.g., neostigmine) can effectively reverse curarine-induced paralysis by elevating synaptic acetylcholine levels .
  • Understanding these interactions aids in developing safer neuromuscular blockers with fewer side effects .

Curarine shares characteristics with several other neuromuscular blocking agents. Below is a comparison highlighting its uniqueness:

Compound NameSource PlantMechanism of ActionUnique Features
d-TubocurarineChondrodendron tomentosumCompetitive antagonistFirst isolated curare compound used in medicine
AtracuriumSyntheticCompetitive antagonistShorter duration; metabolized by plasma esterases
PancuroniumSyntheticCompetitive antagonistLonger duration; significant cardiovascular effects
VecuroniumSyntheticCompetitive antagonistIntermediate duration; fewer cardiovascular effects
RocuroniumSyntheticCompetitive antagonistRapid onset; often used for rapid sequence intubation

Curarine's historical significance as a natural product contrasts with modern synthetic alternatives that offer improved safety profiles and pharmacokinetics .

XLogP3

6

UNII

Q06KJ82A9S

Other CAS

22260-42-0

Wikipedia

Curarine

Dates

Modify: 2023-07-20

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